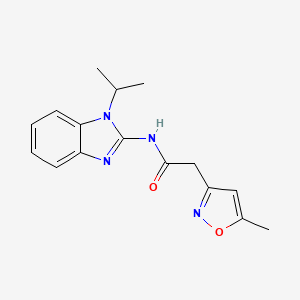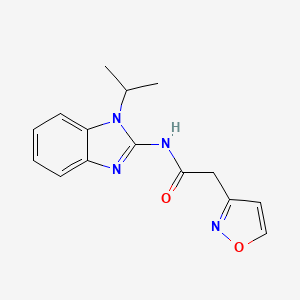![molecular formula C20H18F3N3O2 B7047670 1-(1-Benzofuran-5-ylmethyl)-3-[2-(2,2,2-trifluoroethyl)-1,3-dihydroisoindol-5-yl]urea](/img/structure/B7047670.png)
1-(1-Benzofuran-5-ylmethyl)-3-[2-(2,2,2-trifluoroethyl)-1,3-dihydroisoindol-5-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Benzofuran-5-ylmethyl)-3-[2-(2,2,2-trifluoroethyl)-1,3-dihydroisoindol-5-yl]urea is a complex organic compound that features a benzofuran ring, a trifluoroethyl group, and an isoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzofuran-5-ylmethyl)-3-[2-(2,2,2-trifluoroethyl)-1,3-dihydroisoindol-5-yl]urea typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and isoindoline intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include trifluoroacetic acid, urea, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzofuran-5-ylmethyl)-3-[2-(2,2,2-trifluoroethyl)-1,3-dihydroisoindol-5-yl]urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.
Scientific Research Applications
1-(1-Benzofuran-5-ylmethyl)-3-[2-(2,2,2-trifluoroethyl)-1,3-dihydroisoindol-5-yl]urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes due to its unique structural features.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-Benzofuran-5-ylmethyl)-3-[2-(2,2,2-trifluoroethyl)-1,3-dihydroisoindol-5-yl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Benzofuran-2-ylmethyl)-3-[2-(2,2,2-trifluoroethyl)-1,3-dihydroisoindol-5-yl]urea
- 1-(1-Benzofuran-6-ylmethyl)-3-[2-(2,2,2-trifluoroethyl)-1,3-dihydroisoindol-5-yl]urea
Uniqueness
1-(1-Benzofuran-5-ylmethyl)-3-[2-(2,2,2-trifluoroethyl)-1,3-dihydroisoindol-5-yl]urea is unique due to the specific positioning of the benzofuran and trifluoroethyl groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(1-benzofuran-5-ylmethyl)-3-[2-(2,2,2-trifluoroethyl)-1,3-dihydroisoindol-5-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O2/c21-20(22,23)12-26-10-15-2-3-17(8-16(15)11-26)25-19(27)24-9-13-1-4-18-14(7-13)5-6-28-18/h1-8H,9-12H2,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUOHXPPTHZLTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1CC(F)(F)F)C=C(C=C2)NC(=O)NCC3=CC4=C(C=C3)OC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3aS,6R,6aR)-N-[5-bromo-2-(2-methoxyethoxy)phenyl]-6-hydroxy-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxamide](/img/structure/B7047590.png)
![N-[3,5-dichloro-4-(2-methoxyethoxy)phenyl]-6-azaspiro[2.6]nonane-6-carboxamide](/img/structure/B7047597.png)
![3-[[(3-Methoxycyclobutanecarbonyl)amino]methyl]benzoic acid](/img/structure/B7047611.png)
![2-[2-(Ethoxymethyl)morpholin-4-yl]butanoic acid](/img/structure/B7047613.png)
![N-[4-methyl-3-[[2-(trifluoromethyl)thiophen-3-yl]methylamino]phenyl]propanamide](/img/structure/B7047617.png)
![1-[(2-methoxynaphthalen-1-yl)methyl]-3-[(2R,3R)-2-(1-methylimidazol-2-yl)oxolan-3-yl]urea](/img/structure/B7047625.png)
![2-Tert-butyl-5-[(3-chloro-2-methylphenoxy)methyl]tetrazole](/img/structure/B7047628.png)
![3,3,5,5-tetramethyl-N-[4-methyl-3-(2-oxoimidazolidin-1-yl)phenyl]azepane-1-carboxamide](/img/structure/B7047637.png)
![1-[5-(2-Fluorophenyl)-1,2-oxazol-3-yl]-3-(4-methoxy-1,1-dioxothiolan-3-yl)urea](/img/structure/B7047647.png)
![1-(2-But-3-enylphenyl)-3-(2,2-difluorospiro[2.5]octan-6-yl)urea](/img/structure/B7047655.png)
![N-[(1S,6R)-2-bicyclo[4.1.0]heptanyl]-3-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B7047685.png)


![1-[2-(Hydroxymethyl)-5,5-dimethylpiperidin-1-yl]-3-pyrazol-1-ylpropan-2-ol](/img/structure/B7047714.png)
